REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:6]=[C:7]([C:13]#[N:14])[C:8](=[O:12])[NH:9][C:10]=1[CH3:11])=O.[NH2:15][C:16]([NH2:18])=[S:17]>CN(C)C=O>[NH2:18][C:16]1[S:17][CH:2]=[C:3]([C:5]2[CH:6]=[C:7]([C:13]#[N:14])[C:8](=[O:12])[NH:9][C:10]=2[CH3:11])[N:15]=1
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Name
|
C-2. 5-(2-Amino-4-thiazolyl)-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=C(C(NC1C)=O)C#N
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated on a steam bath for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residual material was diluted with 100 ml of water
|
Type
|
ADDITION
|
Details
|
followed by the addition of 10 ml of concentrated aqueous ammonium hydroxide
|
Type
|
CUSTOM
|
Details
|
the solid that separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
the mixture treated with 25 ml of concentrated ammonium hydroxide
|
Type
|
FILTRATION
|
Details
|
a small quantity of insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator to a volume of about 200 ml
|
Type
|
CUSTOM
|
Details
|
The crystalline precipitate was collected
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 90° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC=C(N1)C=1C=C(C(NC1C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |